molecular formula C14H24F2N2O2 B12991301 tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12991301
M. Wt: 290.35 g/mol
InChI Key: NLUWWUHDYDHZQW-SNVBAGLBSA-N
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Description

tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[45]decane-8-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene under reflux conditions for about 2 hours, resulting in a mixture of isomeric condensation products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, which is used in the formation of spirocyclic pyrazoles . The reactions are often carried out under reflux conditions in solvents like ethanol or toluene.

Major Products

The major products formed from these reactions include various spirocyclic derivatives, such as pyrazoles and their N-acetyl derivatives .

Scientific Research Applications

tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the difluoro group and its specific spirocyclic structure. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl (4R)-4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)9-14(15,16)8-10(13)17/h10H,4-9,17H2,1-3H3/t10-/m1/s1

InChI Key

NLUWWUHDYDHZQW-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C[C@H]2N)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)(F)F

Origin of Product

United States

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